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molecular formula C10H9FO2 B8515790 8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone

8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone

Cat. No. B8515790
M. Wt: 180.17 g/mol
InChI Key: GRPWVKHUXRYDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503935B1

Procedure details

A solution of 8-fluoro-5-methoxytetralone (Owton, W. M. J. Chem. Soc., Perkin Trans. 1 (1994), 2131-2135) (7.0 g, 36 mmol) in 1,2-dichlorethane (150 mL) was treated with aluminum chloride-(21 g, 157 mmol), refluxed for 3.5 hours, cooled to ambient temperature, poured carefully into 4M HCl (500 mL), stirred for 16 hours, treated with dichloromethane (400 mL) and thoroughly shaken. A black solid was removed by filteration through Celite®. The dichloromethane layer was isolated, combined with the black solid and extracted with 5% sodium hydroxide solution (3×150 mL). The combined sodium hydroxide extracts were acidified with 4M hydrochloric acid and the resulting solid was collected by filtration to provide the desired product as a brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:13]C)=[C:6]2[C:11]=1[C:10](=[O:12])[CH2:9][CH2:8][CH2:7]2.[Cl-].[Al+3].[Cl-].[Cl-].Cl.ClCCl>ClCCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:13])=[C:6]2[C:11]=1[C:10](=[O:12])[CH2:9][CH2:8][CH2:7]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=CC(=C2CCCC(C12)=O)OC
Name
Quantity
21 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
thoroughly shaken
CUSTOM
Type
CUSTOM
Details
A black solid was removed by filteration through Celite®
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% sodium hydroxide solution (3×150 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=CC(=C2CCCC(C12)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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